Enpatoran hydrochloride is a synthetic compound classified primarily as a Toll-like receptor 7 antagonist. It has garnered attention in the pharmaceutical field for its potential applications in modulating immune responses, particularly in the context of autoimmune diseases and viral infections. The compound's ability to inhibit Toll-like receptor signaling pathways provides a basis for exploring its therapeutic efficacy against various inflammatory conditions.
Enpatoran hydrochloride is derived from a series of chemical modifications of nucleobase analogs and other small molecules designed to enhance its biological activity. The synthesis and optimization of this compound have been documented in various scientific publications, indicating its development within pharmaceutical research aimed at immune modulation .
The compound is classified under the category of immunomodulators, specifically targeting Toll-like receptors, which are crucial components of the innate immune system. Its classification as a hydrochloride salt indicates that it is typically formulated for enhanced solubility and stability in pharmaceutical preparations.
The synthesis of Enpatoran hydrochloride involves several key steps that include:
The synthesis typically follows a multi-step approach, where intermediates are carefully characterized using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures before proceeding to subsequent steps .
Enpatoran hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The exact structural formula can be represented as follows:
The compound's structure includes a central aromatic ring system with substituents that enhance its interaction with Toll-like receptors. Detailed crystallographic data may be obtained from specialized databases or through experimental studies that elucidate its three-dimensional conformation.
Enpatoran hydrochloride undergoes various chemical reactions during its synthesis, including:
The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the yield and purity of Enpatoran hydrochloride. Optimization studies often accompany these reactions to maximize efficiency .
Enpatoran hydrochloride functions primarily by antagonizing Toll-like receptor 7 signaling pathways. This mechanism involves:
Preclinical studies have shown that Enpatoran hydrochloride effectively modulates immune responses in various models of disease, highlighting its potential utility in treating conditions characterized by excessive inflammation .
Relevant analyses include thermal stability assessments and solubility profiling under varying conditions to ensure optimal formulation for therapeutic use .
Enpatoran hydrochloride is primarily investigated for its role in:
Enpatoran hydrochloride (chemical name: (2S,5S)-2-(5-(trifluoromethyl)-1H-imidazol-2-yl)-1-(4-cyanophenyl)pyrrolidine hydrochloride) is a potent, orally active small-molecule inhibitor targeting Toll-Like Receptor 7 and Toll-Like Receptor 8. Its mechanism involves competitive antagonism of endosomal Toll-Like Receptor 7 and Toll-Like Receptor 8 activation by single-stranded ribonucleic acid ligands. In human embryonic kidney 293 cell-based assays, enpatoran hydrochloride exhibits half-maximal inhibitory concentration values of 11.1 nanomolar for Toll-Like Receptor 7 and 24.1 nanomolar for Toll-Like Receptor 8, demonstrating high-affinity binding to both receptors [1] [3]. The compound effectively blocks synthetic agonists (e.g., resiquimod) and endogenous ligands (e.g., micro ribonucleic acid-122, Let7c ribonucleic acid, Alu ribonucleic acid) that trigger Toll-Like Receptor-dependent immune responses [3] [7].
Table 1: Inhibition Potency of Enpatoran Hydrochloride in Cellular Assays
Ligand Type | Specific Ligand | Cytokine Output | Half-Maximal Inhibitory Concentration (nM) |
---|---|---|---|
Synthetic | Resiquimod | Interleukin-6 | 35–45 |
Endogenous | micro ribonucleic acid-122 | Interleukin-6 | 35–45 |
Endogenous | Alu ribonucleic acid | Interleukin-6 | 35–45 |
Enpatoran hydrochloride maintains consistent inhibitory activity across ligand classes, confirming its role in disrupting both innate and adaptive immune responses driven by aberrant Toll-Like Receptor 7/Toll-Like Receptor 8 signaling [1] [10]. The compound achieves near-complete suppression of interleukin-6 and interferon-α secretion in vivo at plasma concentrations ≥15.5 nanograms per milliliter (90% inhibition concentration for interleukin-6) and ≥22.1 nanograms per milliliter (90% inhibition concentration for interferon-α) [10].
The core structure of enpatoran hydrochloride features a chiral pyrrolidine scaffold with critical substituents governing Toll-Like Receptor affinity and selectivity. Key structure-activity relationship findings include:
Table 2: Structure-Activity Relationship of Key Enpatoran Analogs
Structural Modification | Toll-Like Receptor 7 Half-Maximal Inhibitory Concentration (nM) | Toll-Like Receptor 8 Half-Maximal Inhibitory Concentration (nM) | Bioavailability (%) |
---|---|---|---|
Parent compound (Enpatoran) | 11.1 | 24.1 | 84–100 (across species) |
(2R,5R) enantiomer | 1,520 | 3,410 | 22 |
Removal of trifluoromethyl group | 89.3 | 210 | 15 |
Ortho-cyanophenyl substitution | 124 | 305 | 61 |
Molecular modeling confirms the cyanophenyl and imidazole groups form hydrogen bonds with Toll-Like Receptor 7 residues Lys432 and Phe325, while the pyrrolidine nitrogen coordinates with Asp555. This binding mode sterically hinders ribonucleic acid ligand access to the receptor’s hydrophobic core [6] [7].
Enpatoran hydrochloride demonstrates exceptional selectivity for Toll-Like Receptor 7/Toll-Like Receptor 8 over other Toll-Like Receptor family members. At concentrations up to 10 micromolar, it shows no significant activity against:
Table 3: Selectivity Profile Across Toll-Like Receptor Subtypes
Toll-Like Receptor Subtype | Agonist Used | Functional Assay Readout | Enpatoran Hydrochloride Activity (10 μM) |
---|---|---|---|
Toll-Like Receptor 3 | Polyinosinic:polycytidylic acid | Nuclear factor kappa-light-chain-enhancer of activated B cells luciferase | Inactive |
Toll-Like Receptor 4 | Lipopolysaccharide | Tumor necrosis factor α secretion | Inactive |
Toll-Like Receptor 7 | Resiquimod | Interleukin-6 secretion | 90% inhibition |
Toll-Like Receptor 8 | Resiquimod | Interleukin-6 secretion | 87% inhibition |
Toll-Like Receptor 9 | Cytosine-phosphate-guanine oligodeoxynucleotide | Interferon-α secretion | Inactive |
This selectivity profile is conserved across human peripheral blood mononuclear cells and whole-blood assays, though Toll-Like Receptor 8 inhibition potency varies between systems (half-maximal inhibitory concentration: 120 nanomolar in whole blood vs. 620 nanomolar in peripheral blood mononuclear cells). This divergence likely reflects differential protein binding or cellular composition effects [4] [7].
Enpatoran hydrochloride disrupts downstream Toll-Like Receptor 7/Toll-Like Receptor 8 signaling cascades by inhibiting two critical transcription pathways:
Figure: Enpatoran Hydrochloride Signaling Crosstalk Modulation
Toll-Like Receptor 7/8 Activation │ ├─ Myeloid differentiation primary response 88 → Interferon regulatory factor 7 → Type I IFNs │ │ │ └─ Enpatoran blockade (IC₉₀,IFN-α = 22.1 ng/mL) │ └─ Myeloid differentiation primary response 88 → Tumor necrosis factor receptor associated factor 6 → Nuclear factor kappa-light-chain-enhancer of activated B cells │ └─ Enpatoran blockade (IC₉₀,IL-6 = 15.5 ng/mL)
Pharmacodynamic studies demonstrate sustained pathway inhibition correlates with plasma concentrations exceeding the 90% inhibition concentration for ≥12 hours under twice-daily dosing regimens. This duration achieves sufficient suppression of interferon signature genes (e.g., IFIT1, MX1) and nuclear factor kappa-light-chain-enhancer of activated B cells-dependent cytokines in disease models [1] [10]. The differential inhibition thresholds (90% inhibition concentration for interleukin-6 < 90% inhibition concentration for interferon-α) may permit selective modulation of inflammatory versus antiviral responses, particularly relevant for therapeutic applications in autoimmunity versus viral infection [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7